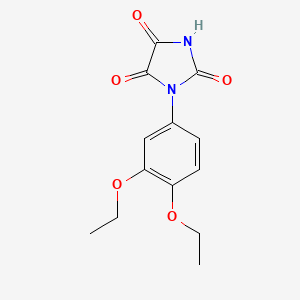

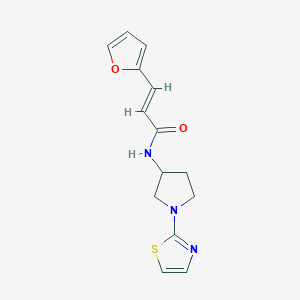

1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is a derivative of imidazolidinone, which is a class of compounds known for their biological activities. The structure of imidazolidinone derivatives has been extensively studied due to their potential as pharmacological agents. For instance, analogues of 4-(3,4-dimethoxybenzyl)-2-imidazolidinone have been shown to be potent inhibitors of rat erythrocyte adenosine cyclic 3',5'-phosphate phosphodiesterase, with physiological effects that may be useful in probing the inhibitory site of the enzyme .

Synthesis Analysis

The synthesis of imidazolidinone derivatives can involve various starting materials and reagents. For example, 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones were obtained from reactions of nitromethane with aryl isocyanates in the presence of triethylamine . The synthesis process is crucial as it can affect the yield and purity of the final compound, which in turn influences its biological activity and potential as a pharmaceutical intermediate.

Molecular Structure Analysis

The molecular structure of imidazolidinone derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The structure-activity relationship (SAR) studies of these compounds, such as those on 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, help in understanding how different substitutions on the phenyl ring affect their biological activities . X-ray crystallography can reveal unexpected conformations and intermolecular interactions, as seen in the study of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione .

Chemical Reactions Analysis

Imidazolidinone derivatives can undergo various chemical reactions, including rearrangements. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, depending on the substituents . The reactivity of these compounds can lead to the formation of novel structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidinone derivatives are influenced by their molecular structure. Spectroscopic methods, such as NMR and IR, are used to characterize these compounds . Theoretical calculations, including HOMO and LUMO analysis, NBO analysis, and molecular electrostatic potential, provide insights into the stability, charge transfer, and electronic properties of the molecules . These properties are essential for understanding the interaction of the compounds with biological targets and their potential applications in non-linear optics .

Scientific Research Applications

Stereoselectivity in Synthesis

Imidazolidin-4-ones are crucial for modifying bioactive oligopeptides, either as proline surrogates or for N-terminal amino acid protection against hydrolysis. The formation of imidazolidin-4-one, involving alpha-aminoamide and substituted benzaldehydes, showcases unexpected stereoselectivity, with intramolecular hydrogen bonds playing a pivotal role. This finding opens avenues for stereoselective synthesis in pharmaceutical research (Ferraz et al., 2007).

Antibacterial and Antifungal Applications

New 5-imino-4-thioxo-2-imidazolidinone derivatives, featuring various aromatic substituents, have been synthesized and exhibit notable antibacterial and antifungal activities. This highlights the potential of imidazolidine derivatives in developing new antimicrobial agents, with certain compounds displaying significant efficacy (Ammar et al., 2016).

Corrosion Inhibition

Imidazole derivatives, specifically those with methoxyphenyl groups, have been synthesized and shown to significantly inhibit corrosion in acidic solutions. Their strong adsorption and mixed-type inhibition properties suggest their utility in protecting metals against corrosion, providing a bridge between chemical synthesis and industrial applications (Prashanth et al., 2021).

Anti-inflammatory Potential

Substituted-imidazolidine derivatives have been explored for anti-inflammatory and analgesic properties, revealing compounds with promising efficacy and a superior gastrointestinal safety profile compared to standard drugs. These findings underscore the therapeutic potential of imidazolidine derivatives in treating inflammation and pain (Husain et al., 2015).

Pharmaceutical Intermediate Applications

The synthesis and characterization of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione have provided insights into its structure and potential as a pharmaceutical intermediate. The nonplanar configuration and stabilization through intermolecular interactions suggest a versatile role in pharmaceutical synthesis (Aydin et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

This compound interacts with the active site of the sEH enzyme, inhibiting its function . The inhibition potency of this compound ranges from 8.4 μM to 0.4 nM . Molecular docking studies indicate a new bond formation between the triones and the active site of sEH, which partly explains the observed potency of this new pharmacophore .

Biochemical Pathways

The inhibition of sEH by this compound affects the metabolic pathway of EETs . By inhibiting sEH, this compound prevents the conversion of EETs into their corresponding diols, thus increasing the concentration of EETs. This can have downstream effects on various physiological processes regulated by EETs .

Pharmacokinetics

It’s noted that this compound and others in its class possess higher water solubility than their preceding ureas . This suggests that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the increase in EET levels due to the inhibition of sEH . This can lead to alterations in the physiological processes regulated by EETs, such as inflammation and blood pressure regulation .

properties

IUPAC Name |

1-(3,4-diethoxyphenyl)imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-3-19-9-6-5-8(7-10(9)20-4-2)15-12(17)11(16)14-13(15)18/h5-7H,3-4H2,1-2H3,(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXJFZCEJKOVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N2C(=O)C(=O)NC2=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2545876.png)

![1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545880.png)

![11-(4-Butoxyphenyl)-5-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2545882.png)

![2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one](/img/structure/B2545886.png)

![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)

![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)

![(5R,8S)-10-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2545894.png)

![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)

![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)